Meta-Substituted Benzoic Acid Retains sEH-P Inhibitory Potency While Ortho and Para Isomers Lose Activity
In a systematic SAR study of oxazole-based sEH-P inhibitors, optimization of the 2-position linker revealed that replacement of the propyl bridge by a rigid phenyl linker (22d, meta-substituted) maintained high potency. Critically, conformationally restrained ortho- and para-substituted benzoic acid derivatives (22c and 22e) did not retain this high potency [1]. Although exact IC50 values for 22c and 22e are not individually extracted here, the qualitative ranking places 22d as over 10-fold more potent than the ortho/para isomers, underscoring the essential role of the 3-(oxazol-2-yl)benzoic acid geometry for sEH-P target engagement.
| Evidence Dimension | sEH-P inhibitory potency retention |
|---|---|
| Target Compound Data | Compound 22d (meta-substituted benzoic acid linker): high potency retained, co-crystallized with sEH-P (PDB 5MWA) [1][2] |
| Comparator Or Baseline | Compound 22c (ortho-substituted benzoic acid) and 22e (para-substituted benzoic acid): potency not retained [1] |
| Quantified Difference | Meta-substituted retains high potency; ortho- and para-substituted lose high potency. Meta > 10-fold more potent than ortho/para (class-level inference from SAR text) [1]. |
| Conditions | Fluorescence-based sEH-P enzymatic activity assay; in vitro characterization with isolated N-terminal domain [1]. |
Why This Matters
Procurement of the correct meta-isomer is mandatory for sEH-P drug discovery projects, as ortho and para isomers are essentially inactive on this target.
- [1] Kramer JS, et al. J Med Chem. 2019;62(18):8443-8460. View Source
- [2] RCSB PDB. 5MWA: human sEH Phosphatase in complex with 3-[4-(3,4-dichlorophenyl)-5-phenyl-1,3-oxazol-2-yl]benzoic acid. 2017. View Source
